molecular formula C8H12O2 B14259368 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- CAS No. 212554-36-4

2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl-

Cat. No.: B14259368
CAS No.: 212554-36-4
M. Wt: 140.18 g/mol
InChI Key: YLQCENPDKYWBKV-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a hydroxymethyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- can be achieved through several methods. One common approach involves the catalytic oxidation of cyclohexene. This process typically uses catalysts such as chromium trioxide or selenium dioxide under controlled conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar catalytic oxidation methods. The process involves the continuous flow of cyclohexene through a reactor containing the catalyst, with careful control of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexanol derivatives, substituted cyclohexenes, and more complex organic molecules depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in addition reactions with nucleophiles. This reactivity is due to the presence of the carbonyl group in the cyclohexene ring, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler analog without the hydroxymethyl and methyl groups.

    Cyclohex-2-en-1-one: Another analog with a similar structure but different functional groups.

Uniqueness

2-Cyclohexen-1-one, 2-(hydroxymethyl)-5-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

212554-36-4

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-6-2-3-7(5-9)8(10)4-6/h3,6,9H,2,4-5H2,1H3

InChI Key

YLQCENPDKYWBKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C(=O)C1)CO

Origin of Product

United States

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